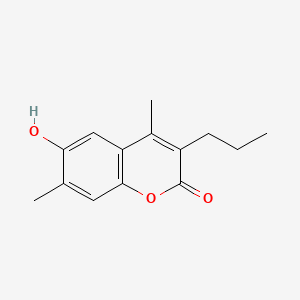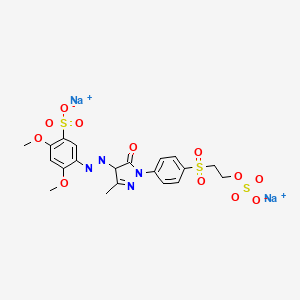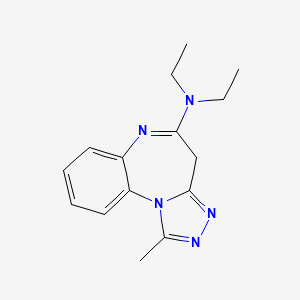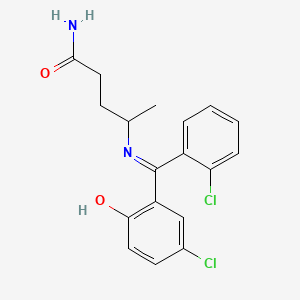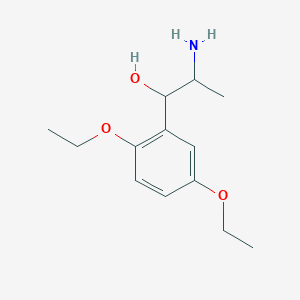
2,5-Diethoxy norephedrine, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethoxy norephedrine, (+/-)-, is a chemical compound that belongs to the class of phenethylamines. It is structurally related to norephedrine, a well-known stimulant. The compound features two ethoxy groups attached to the benzene ring, which distinguishes it from other phenethylamines. This modification can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy norephedrine, (+/-)-, typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Ethylation: The final step involves the ethylation of the amine group to introduce the ethoxy groups, resulting in 2,5-Diethoxy norephedrine, (+/-)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents and catalysts to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethoxy norephedrine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
2,5-Diethoxy norephedrine, (+/-)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, including its stimulant properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Diethoxy norephedrine, (+/-)-, involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, leading to different pharmacological properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Features a methyl group, resulting in distinct effects.
Uniqueness
2,5-Diethoxy norephedrine, (+/-)-, is unique due to its ethoxy groups, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. These properties may result in different pharmacokinetics and pharmacodynamics compared to its analogs.
Eigenschaften
CAS-Nummer |
3489-94-9 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2-amino-1-(2,5-diethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-9,13,15H,4-5,14H2,1-3H3 |
InChI-Schlüssel |
BGSGDJXRVUYFFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


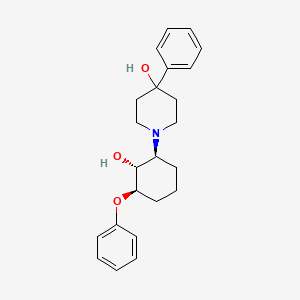
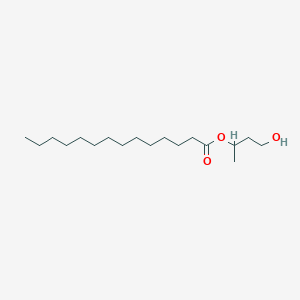
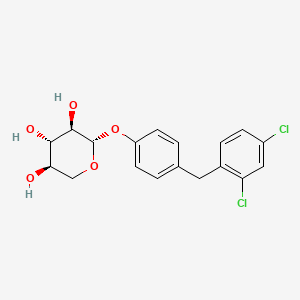
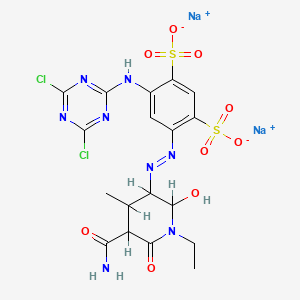

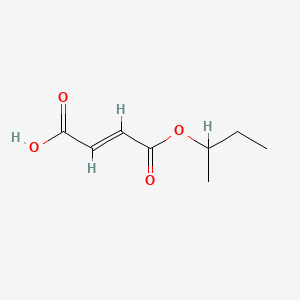
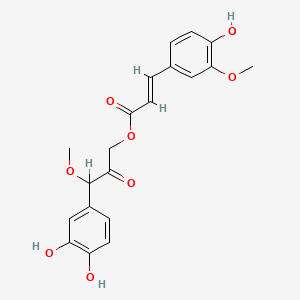

![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
